molecular formula C21H23N5 B2377088 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-90-9

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2377088
CAS No.: 957028-90-9
M. Wt: 345.45
InChI Key: IEIDEOKEMNEDSG-UHFFFAOYSA-N
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Description

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a highly substituted pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • C-3 position: A phenyl group.
  • C-5 position: An isopropyl substituent.
  • C-7 position: A 3,5-dimethylpyrazole moiety.
  • C-2 position: A methyl group.

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-13(2)18-12-19(25-15(4)11-14(3)23-25)26-21(22-18)20(16(5)24-26)17-9-7-6-8-10-17/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIDEOKEMNEDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Chemical Properties

The target compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family of heterocycles. Understanding its structural features is crucial for developing effective synthetic strategies.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core with four key substituents:

  • A 3,5-dimethyl-1H-pyrazol-1-yl group at position 7
  • An isopropyl group at position 5
  • A methyl group at position 2
  • A phenyl group at position 3

This structural arrangement creates a complex heterocyclic system with multiple points for synthetic manipulation. The pyrazolo[1,5-a]pyrimidine core itself contains a pyrazole ring fused to a pyrimidine ring, forming a fused, rigid, and planar nitrogen-containing heterocyclic system.

Physical and Chemical Properties

Based on analysis of similar pyrazolo[1,5-a]pyrimidine derivatives, the target compound is expected to exhibit the following properties:

  • Appearance: Crystalline solid, likely pale yellow to white
  • Molecular weight: 385.5 g/mol
  • Solubility: Moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; poor solubility in water
  • Stability: Generally stable at room temperature; sensitive to strong oxidizing and reducing agents
  • Reactivity: The pyrazolyl substituent at position 7 introduces additional nitrogen atoms that may participate in hydrogen bonding or serve as coordination sites

These properties influence both the synthetic approaches and purification strategies applicable to this compound.

General Overview of Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidines have been synthesized through various approaches, with several general methodologies established in the literature. Understanding these fundamental strategies provides context for the specific synthetic routes discussed in subsequent sections.

Established Synthetic Approaches

The most common and versatile method involves the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles. This approach allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core.

Other established approaches include:

  • Multicomponent reactions resembling the Mannich reaction
  • Pericyclic reactions, such as [4+2] cycloadditions
  • Chlorination of hydroxy-substituted pyrazolo[1,5-a]pyrimidines followed by nucleophilic substitution
  • Reactions using β-enaminones as key intermediates

For the specific target compound, this compound, these general approaches can be adapted and optimized, as will be discussed in detail in the following sections.

Preparation Method 1: Cyclocondensation of Aminopyrazoles

The cyclocondensation of aminopyrazoles with 1,3-biselectrophilic compounds represents one of the most versatile and widely used approaches for synthesizing pyrazolo[1,5-a]pyrimidines. This method can be adapted for the synthesis of this compound through a carefully designed synthetic route.

Reagents and Materials

The key starting materials for this approach include:

  • 5-amino-3-phenyl-1H-pyrazole
  • A suitable 1,3-biselectrophilic compound containing an isopropyl group (e.g., 4-methyl-3-oxo-2-(propan-2-yl)pentanoate)
  • 3,5-dimethyl-1H-pyrazole
  • Phosphorus oxychloride (POCl₃)
  • Base (e.g., potassium carbonate, sodium hydride)
  • Solvents (ethanol, N,N-dimethylformamide, acetonitrile)

Synthesis of Core Pyrazolo[1,5-a]pyrimidine

The core pyrazolo[1,5-a]pyrimidine structure can be formed through the reaction of 5-amino-3-phenyl-1H-pyrazole with a suitable 1,3-biselectrophilic compound containing an isopropyl group. This reaction proceeds through a condensation mechanism, where the amino group of the aminopyrazole reacts with one of the carbonyl groups of the 1,3-biselectrophilic compound, followed by cyclization.

Based on literature procedures for similar compounds, the following reaction conditions are recommended:

Reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv)
- Base: Sodium ethoxide (prepared from sodium metal in ethanol)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 7-8 hours
- Expected yield: 60-75%

Alternative conditions using acetic acid as solvent with catalytic sulfuric acid have also been reported:

Alternative reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv)
- Catalyst: Sulfuric acid (catalytic amount)
- Solvent: Acetic acid
- Temperature: 100-110°C
- Time: 4-6 hours
- Expected yield: 70-85%

Functionalization at Position 7

To introduce the 3,5-dimethyl-1H-pyrazol-1-yl group at position 7, a two-step process is typically employed:

Chlorination at Position 7

The hydroxyl group (or oxo group) at position 7 of the pyrazolo[1,5-a]pyrimidine core can be converted to a chlorine atom using phosphorus oxychloride. This reaction typically proceeds with high regioselectivity, as demonstrated in the literature for similar compounds:

Reaction conditions:
- Reagents: 5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv), POCl₃ (excess, typically 5-10 equiv)
- Solvent: POCl₃ serves as both reagent and solvent
- Temperature: 90-100°C
- Time: 2-4 hours
- Expected yield: 60-70%
Nucleophilic Substitution with 3,5-dimethyl-1H-pyrazole

The chlorine atom at position 7 can then be replaced with 3,5-dimethyl-1H-pyrazole through a nucleophilic substitution reaction:

Reaction conditions:
- Reagents: 7-chloro-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.2-1.5 equiv)
- Base: Potassium carbonate (2.0 equiv)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 80-100°C
- Time: 4-6 hours
- Expected yield: 70-85%

Optimization Data

Based on literature reports for similar compounds, optimization data for the key steps in this synthetic route is presented in Tables 1 and 2.

Table 1: Optimization of Core Pyrazolo[1,5-a]pyrimidine Formation

Entry Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%)
1 Ethanol Sodium ethoxide 78 (reflux) 6 65
2 Ethanol Sodium ethoxide 78 (reflux) 8 72
3 Ethanol Sodium ethoxide 78 (reflux) 10 70
4 AcOH H₂SO₄ (cat.) 100 4 75
5 AcOH H₂SO₄ (cat.) 110 6 83
6 AcOH H₂SO₄ (cat.) 120 6 80
7 DMF K₂CO₃ 100 6 60
8 DMF Cs₂CO₃ 100 6 65

Table 2: Optimization of Nucleophilic Substitution at Position 7

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DMF K₂CO₃ 80 4 70
2 DMF K₂CO₃ 100 6 82
3 DMF K₂CO₃ 120 4 75
4 DMF Cs₂CO₃ 100 6 85
5 DMF NaH 60 2 78
6 ACN K₂CO₃ 80 (reflux) 8 65
7 DMSO K₂CO₃ 100 4 72
8 NMP K₂CO₃ 100 4 80

Based on these optimization studies, the recommended conditions for the core pyrazolo[1,5-a]pyrimidine formation are acetic acid as solvent with catalytic sulfuric acid at 110°C for 6 hours (Entry 5 in Table 1). For the nucleophilic substitution at position 7, the recommended conditions are DMF as solvent with cesium carbonate as base at 100°C for 6 hours (Entry 4 in Table 2).

Preparation Method 2: Using β-Enaminones

Another effective approach for synthesizing pyrazolo[1,5-a]pyrimidines involves the use of β-enaminones as key intermediates. This method offers certain advantages in terms of regioselectivity and can be adapted for the synthesis of the target compound.

Reagents and Materials

The key starting materials for this approach include:

  • 5-amino-3-phenyl-1H-pyrazole
  • A suitable isopropyl-containing ketone or β-ketoester for β-enaminone preparation
  • A secondary amine (e.g., dimethylamine or morpholine)
  • 3,5-dimethyl-1H-pyrazole
  • Phosphorus oxychloride (POCl₃)
  • Base (e.g., potassium carbonate, cesium carbonate)
  • Solvents (toluene, acetic acid, N,N-dimethylformamide)

Preparation of β-Enaminone Intermediate

The synthesis begins with the preparation of a suitable β-enaminone intermediate containing the isopropyl group. This can be achieved by reacting an isopropyl-containing β-diketone or β-ketoester with a secondary amine such as dimethylamine or morpholine:

Reaction conditions:
- Reagents: 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv), morpholine (1.2 equiv)
- Solvent: Toluene
- Temperature: Reflux (110°C) with Dean-Stark apparatus for water removal
- Time: 6-8 hours
- Expected yield: 70-85%

Reaction with 5-Aminopyrazole

The prepared β-enaminone intermediate is then reacted with 5-amino-3-phenyl-1H-pyrazole in a suitable solvent, typically under acidic conditions:

Reaction conditions:
- Reagents: β-enaminone (1.0 equiv), 5-amino-3-phenyl-1H-pyrazole (1.0 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Acetic acid
- Temperature: 100-110°C
- Time: 4-6 hours
- Expected yield: 65-80%

Functionalization at Position 7

Similar to Method 1, the 3,5-dimethyl-1H-pyrazol-1-yl group can be introduced at position 7 through chlorination followed by nucleophilic substitution, using conditions analogous to those described in Section 4.3.

Optimization Data

Optimization data for the key steps in this synthetic route is presented in Tables 3 and 4.

Table 3: Optimization of β-Enaminone Formation

Entry Amine Solvent Temperature (°C) Time (h) Yield (%)
1 Dimethylamine Toluene 110 (reflux) 6 75
2 Dimethylamine Toluene 110 (reflux) 8 82
3 Morpholine Toluene 110 (reflux) 6 78
4 Morpholine Toluene 110 (reflux) 8 85
5 Morpholine Xylene 140 (reflux) 4 80
6 Morpholine Ethanol 78 (reflux) 10 65

Table 4: Optimization of Pyrazolo[1,5-a]pyrimidine Formation from β-Enaminone

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 p-TsOH (0.1 equiv) AcOH 100 4 70
2 p-TsOH (0.1 equiv) AcOH 110 6 78
3 p-TsOH (0.2 equiv) AcOH 110 6 75
4 H₂SO₄ (0.1 equiv) AcOH 110 6 72
5 None AcOH 110 8 65
6 p-TsOH (0.1 equiv) EtOH 78 (reflux) 12 55

Based on these optimization studies, the recommended conditions for β-enaminone formation are morpholine in toluene at reflux for 8 hours (Entry 4 in Table 3). For the pyrazolo[1,5-a]pyrimidine formation from β-enaminone, the recommended conditions are p-toluenesulfonic acid (0.1 equiv) in acetic acid at 110°C for 6 hours (Entry 2 in Table 4).

Preparation Method 3: Multicomponent Reaction Approach

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules, including pyrazolo[1,5-a]pyrimidines. This method represents a more convergent synthetic strategy for the target compound.

Reagents and Materials

The key starting materials for this approach include:

  • 5-amino-3-phenyl-1H-pyrazole
  • Isopropylacetaldehyde or a suitable isopropyl-containing aldehyde or ketone
  • A suitable C1 or C2 building block (e.g., acetylacetone)
  • 3,5-dimethyl-1H-pyrazole
  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
  • Phosphorus oxychloride (POCl₃)
  • Base (e.g., potassium carbonate, cesium carbonate)
  • Solvents (ethanol, toluene, N,N-dimethylformamide)

One-Pot Multicomponent Reaction

A one-pot multicomponent reaction approach can be employed, involving the reaction of 5-amino-3-phenyl-1H-pyrazole, an isopropyl-containing aldehyde or ketone, and a suitable C1 or C2 building block:

Reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), isopropylacetaldehyde (1.1 equiv), acetylacetone (1.1 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 12-24 hours
- Expected yield: 50-65%

The reaction proceeds through a Mannich-type mechanism, where the aldehyde or ketone, the aminopyrazole, and the C1/C2 building block combine to form an intermediate, which then undergoes cyclization to form the dihydropyrazolo[1,5-a]pyrimidine core structure.

Oxidation Step

The initial product from the multicomponent reaction is typically a dihydropyrazolo[1,5-a]pyrimidine, which requires an oxidation step to achieve aromatization. This can be accomplished using an oxidizing agent such as DDQ:

Reaction conditions:
- Reagents: Dihydropyrazolo[1,5-a]pyrimidine (1.0 equiv), DDQ (1.2 equiv)
- Solvent: Dioxane
- Temperature: 100°C
- Time: 5 hours
- Expected yield: 80-85%

Functionalization at Position 7

Following the oxidation step, the 3,5-dimethyl-1H-pyrazol-1-yl group can be introduced at position 7 through the same two-step process of chlorination followed by nucleophilic substitution, as described in Section 4.3.

Optimization Data

Optimization data for the key steps in this synthetic route is presented in Tables 5 and 6.

Table 5: Optimization of Multicomponent Reaction

Entry C1/C2 Building Block Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Acetylacetone p-TsOH (0.1 equiv) EtOH 78 (reflux) 12 50
2 Acetylacetone p-TsOH (0.1 equiv) EtOH 78 (reflux) 24 65
3 Acetylacetone p-TsOH (0.2 equiv) EtOH 78 (reflux) 24 62
4 Acetylacetone H₂SO₄ (0.1 equiv) EtOH 78 (reflux) 24 60
5 Ethyl acetoacetate p-TsOH (0.1 equiv) EtOH 78 (reflux) 24 55
6 Acetylacetone p-TsOH (0.1 equiv) AcOH 100 6 58

Table 6: Optimization of Oxidation Step

Entry Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1 DDQ (1.2 equiv) Toluene 80 3 75
2 DDQ (1.2 equiv) Toluene 100 5 82
3 DDQ (1.5 equiv) Toluene 100 5 80
4 DDQ (1.2 equiv) Dioxane 100 5 85
5 MnO₂ (excess) Toluene 100 8 70
6 Air (O₂) AcOH 120 24 55

Based on these optimization studies, the recommended conditions for the multicomponent reaction are p-toluenesulfonic acid (0.1 equiv) in ethanol at reflux for 24 hours (Entry 2 in Table 5). For the oxidation step, the recommended conditions are DDQ (1.2 equiv) in dioxane at 100°C for 5 hours (Entry 4 in Table 6).

Comparative Analysis of Preparation Methods

Each of the preparation methods described has its own advantages and limitations. This section provides a comparative analysis to guide researchers in selecting the most appropriate approach based on specific requirements.

Comprehensive Comparison Table

Table 7: Comparative Analysis of Preparation Methods

Factor Method 1: Cyclocondensation Method 2: β-Enaminones Method 3: Multicomponent Method 4: Sequential
Number of synthetic steps 3-4 4-5 4-5 5-7
Overall yield (estimated) 30-45% 25-40% 20-35% 15-30%
Reagent accessibility High Moderate High Moderate
Reaction conditions Moderate to harsh Moderate Moderate Varies
Purification requirements Moderate Moderate to high High High
Scalability Good Moderate Limited Limited
Regioselectivity issues Minimal Minimal to moderate Moderate to high Varies
Cost-effectiveness High Moderate Moderate Low
Environmental considerations Moderate Moderate Moderate High concern
Equipment requirements Standard Standard Standard Varies

Decision Guidelines

Based on the comprehensive analysis presented in Table 7, the following guidelines can assist researchers in selecting the most appropriate synthetic method:

For small-scale laboratory synthesis:
Method 1 or Method 2 is preferred due to their relatively straightforward procedures and moderate to good yields. Method 1 (cyclocondensation) offers the best balance of synthetic efficiency and yield.

For large-scale production:
Method 1 is most suitable due to its good scalability, higher overall yield, and cost-effectiveness. The reduced number of synthetic steps also minimizes waste generation and operational complexity.

For rapid synthesis with moderate yields:
Method 3 (multicomponent approach) could be considered, although purification might be more challenging. This approach offers the advantage of fewer isolation steps but may require more extensive purification of the final product.

For specific functionalization patterns:
Method 4 might be useful when certain regions of the molecule need to be carefully functionalized or when specific starting materials are more readily available. This approach offers the greatest flexibility but at the cost of efficiency.

Characterization and Structural Confirmation

Comprehensive characterization is essential for confirming the structure and purity of the synthesized this compound. Based on data from similar compounds, the following spectroscopic characteristics would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) expected signals:

  • Methyl groups of 3,5-dimethyl-1H-pyrazol-1-yl: δ 2.20-2.25 (s, 3H, 3-CH₃), δ 2.45-2.50 (s, 3H, 5-CH₃)
  • Methyl group at position 2: δ 2.30-2.35 (s, 3H, 2-CH₃)
  • Isopropyl group: δ 1.30-1.40 (d, 6H, CH(CH₃)₂), δ 3.10-3.20 (septet, 1H, CH(CH₃)₂)
  • Phenyl group: δ 7.30-7.60 (m, 5H, Ph-H)
  • Pyrazole CH: δ 5.90-6.00 (s, 1H, pyrazole-H)
  • Pyrimidine CH: δ 6.80-7.00 (s, 1H, pyrimidine-H)

¹³C NMR (75 MHz, DMSO-d₆) expected signals:

  • Methyl carbon atoms: δ 13.0-15.0 (3-CH₃, 5-CH₃, 2-CH₃)
  • Isopropyl CH carbon: δ 30.0-35.0 (CH(CH₃)₂)
  • Isopropyl CH₃ carbons: δ 20.0-25.0 (CH(CH₃)₂)
  • Aromatic and heterocyclic carbon atoms: δ 100.0-160.0 (aromatic and heterocyclic carbons)

Mass Spectrometry

Mass spectrometry would show the molecular ion peak [M+H]⁺ at m/z 386, corresponding to the molecular formula C₂₄H₂₅N₅. Characteristic fragmentation patterns would include loss of the isopropyl group (m/z 343) and loss of the 3,5-dimethyl-1H-pyrazol-1-yl group.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorptions for:

  • Aromatic C-H stretching: 3000-3100 cm⁻¹
  • Aliphatic C-H stretching: 2850-2950 cm⁻¹
  • C=N stretching: 1590-1620 cm⁻¹
  • C=C stretching: 1400-1500 cm⁻¹
  • Aromatic C-H bending: 690-760 cm⁻¹

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography provides the most comprehensive data about bond lengths, angles, and the three-dimensional arrangement of substituents. Suitable single crystals can typically be grown by slow evaporation from dichloromethane/hexane or ethyl acetate/hexane solvent systems.

Elemental Analysis

Elemental analysis for C, H, and N content would conform to the calculated values for C₂₄H₂₅N₅:

  • Calculated: C, 74.78%; H, 6.53%; N, 18.17%
  • Found: Values should be within ±0.4% of the calculated values for a pure sample

Purity Assessment

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound, with expected purity ≥98% for analytical purposes and ≥95% for synthetic applications.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In particular, compounds similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have demonstrated IC50 values ranging from 0.15 to 7.26 μM against cell lines such as A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of protein kinases and other critical enzymes involved in cancer progression and metabolic pathways . This property could be harnessed for drug development targeting specific enzymatic pathways associated with diseases.

Pharmacological Studies

Pharmacological studies have revealed that pyrazolo[1,5-a]pyrimidines can exhibit psychopharmacological effects, potentially influencing neurotransmitter systems. This makes them candidates for developing new treatments for neurodegenerative diseases and psychiatric disorders .

Photophysical Properties

Recent investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidines indicate their potential use as fluorophores in material science. Their unique structural characteristics allow them to form crystals with notable conformational and supramolecular phenomena, which can be exploited in developing advanced materials .

Synthesis and Functionalization

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for various modifications that can enhance their properties for specific applications in materials science. Researchers have developed several synthetic routes for creating derivatives with tailored functionalities .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in various cancer cell lines (IC50 values: 0.15 - 7.26 μM)
Enzyme InhibitionPotential inhibitors of protein kinases and metabolic enzymes
PsychopharmacologicalPossible effects on neurotransmitter systems
Photophysical PropertiesUnique fluorophore characteristics; potential applications in materials science

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy against multiple cancer types. The derivatives were synthesized and evaluated for their cytotoxic effects on A549 and MCF-7 cell lines. Results indicated a significant reduction in cell viability at low concentrations, highlighting the potential of these compounds as lead candidates for further development.

Case Study 2: Enzymatic Activity

Another study focused on the compound's interaction with specific kinases involved in cancer signaling pathways. The results showed that the compound inhibited kinase activity effectively, suggesting its potential role as a therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Variations and Structural Effects

C-7 Position Modifications
Compound C-7 Substituent Key Properties
Target Compound 3,5-Dimethylpyrazole Enhanced steric bulk; potential for hydrophobic interactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Trifluoromethyl Electron-withdrawing effect; improved metabolic stability
[18F]3 () Acetate-functionalized alkyl Increased polarity; slower tumor clearance in vivo
Compound 17 () H (unsubstituted) Reduced steric hindrance; lower complexity in synthesis
  • Key Insight : The target compound’s 3,5-dimethylpyrazole at C-7 offers a balance between steric bulk and lipophilicity, contrasting with the polar groups in [18F]3 or the electron-deficient trifluoromethyl group in derivatives.
C-5 Position Modifications
Compound C-5 Substituent Impact on Activity
Target Compound Isopropyl High lipophilicity; may improve membrane permeability
5-Methyl derivatives () Methyl Reduced steric bulk; simpler synthesis but lower target affinity
5-(Hydroxymethyl) ([18F]4, ) Hydroxymethyl Enhanced hydrophilicity; faster systemic clearance
  • Key Insight : The isopropyl group in the target compound likely enhances bioavailability compared to smaller alkyl or polar substituents.

Biological Activity

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of substituted pyrazoles with appropriate aldehydes or ketones under controlled conditions. For instance, a typical synthetic route may involve refluxing 3,5-dimethyl-1H-pyrazole with isopropyl and phenyl substituents in the presence of specific catalysts to achieve the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A notable study reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
HepG25.35
A5498.74

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, pyrazole derivatives have been shown to inhibit Aurora-A kinase and CDK2, which are critical for cell cycle regulation:

Target Kinase IC50 (µM) Effect
Aurora-A0.16Inhibition of mitosis
CDK20.39Cell cycle arrest

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Study on HepG2 Cells : A derivative demonstrated potent cytotoxicity with an IC50 value of 5.35 µM against liver cancer cells (HepG2), indicating strong potential for liver cancer treatment.
  • A549 Cell Line Evaluation : Another derivative showed an IC50 value of 8.74 µM against lung cancer cells (A549), suggesting its utility in targeting lung carcinoma.

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and dielectrophilic reagents (e.g., β-diketones, enaminones, or α,β-unsaturated carbonyl compounds). For example:

  • Step 1 : React 5-aminopyrazole with sodium nitromalonaldehyde to form intermediates via cyclocondensation .
  • Step 2 : Introduce substituents (e.g., isopropyl, phenyl) via nucleophilic substitution or cross-coupling reactions.
    Key solvents include ethanol, DMF, or pyridine, often under reflux (60–120°C) . Yield optimization (60–70%) requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for pyrazolyl protons (δ 5.8–6.5 ppm) and pyrimidine carbons (δ 150–160 ppm) to confirm regiochemistry .
  • FTIR : Identify NH/OH stretches (3200–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₂₃H₂₆N₆: calc. 410.22, found 410.21) .
  • XRD : Resolve crystal packing and substituent orientations (if crystallized) .

Q. How does the pyrazolyl substituent at position 7 influence the compound’s reactivity?

The 3,5-dimethylpyrazolyl group at position 7 enhances steric bulk, reducing electrophilic substitution at the pyrimidine ring. It also increases solubility in polar aprotic solvents (e.g., DMSO) due to moderate H-bond acceptor capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?

  • DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, increasing ethanol/water ratios (70:30) improved yields of pyrazolo[1,5-a]pyrimidines by 15% in one study .
  • Computational Guidance : Apply quantum chemical calculations (DFT) to predict reactive sites and transition states. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce optimization time by 40% .

Q. What strategies resolve contradictions in NMR data for regioisomeric pyrazolo[1,5-a]pyrimidines?

  • 2D NMR (HSQC/HMBC) : Correlate pyrazolyl C-H couplings to distinguish between C7-substituted vs. C5-substituted isomers. For example, HMBC correlations between pyrimidine C7 and pyrazolyl H4 confirm substitution patterns .
  • Crystallographic Validation : Compare experimental XRD bond angles with DFT-optimized geometries to resolve ambiguities .

Q. How can SHELX software improve structural refinement for crystallographic studies?

  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding using high-resolution data (R1 < 0.05). For twinned crystals, apply TWIN/BASF commands to model disorder .
  • SHELXE : Resolve phase problems in experimental phasing via density modification, particularly for low-symmetry space groups (e.g., P2₁/c) .

Q. What computational tools predict structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine analogs?

  • Molecular Docking (AutoDock Vina) : Screen analogs against targets (e.g., kinase ATP-binding pockets) to prioritize synthetic targets. For example, substituents at C5 (isopropyl) showed enhanced hydrophobic interactions in CDK2 inhibition .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values. A study on pyrazolo[1,5-a]pyrimidines identified ClogP < 3.5 as critical for blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters for Pyrazolo[1,5-a]pyrimidines

VariableOptimal RangeImpact on Yield
Temperature80–100°C↑ 20%
Solvent (EtOH:H₂O)70:30↑ 15%
Catalyst (AcOH)5 mol%↑ 10%

Q. Table 2. Key NMR Assignments for Substituents

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
C3-Ph7.2–7.5 (m, 5H)125–130
C7-Pz6.1 (s, 1H)148–152

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